molecular formula C19H27F3N4O2 B5654134 2-(3-methylbutyl)-8-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one

2-(3-methylbutyl)-8-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5654134
M. Wt: 400.4 g/mol
InChI Key: KYUAWVDAYNVJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes, closely related to the target compound, involves one-pot, multi-component reactions (MCRs). These reactions typically employ barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate as starting materials, catalyzed by Et3N. The efficiency and yield of these reactions are influenced by the choice of catalyst and reaction temperature (Li et al., 2014). Moreover, the Prins cascade cyclization technique has been employed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the versatility in synthesizing diazaspiro[5.5]undecane frameworks (Reddy et al., 2014).

Molecular Structure Analysis

The molecular structure of derivatives similar to our target compound has been extensively studied. For instance, the crystal structure of 1,5-dioxaspiro[5.5] derivatives revealed that these compounds typically exhibit non-planar configurations with significant hydrogen bonding interactions, leading to one-dimensional chain structures (Yuan et al., 2017). Such insights are crucial for understanding the three-dimensional conformation and potential reactivity of the target compound.

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, underlining their reactivity and functional versatility. For example, the one-pot synthesis of pyrazole-5-carboxylates from ethyl diazoacetate highlights the regioselective cycloaddition capabilities of these compounds (Gioiello et al., 2009). Additionally, the Prins cascade cyclization process demonstrates the potential for constructing complex spirocyclic structures, indicative of the target compound's ability to undergo multifaceted transformations (Reddy et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystal structure, are intimately linked to their molecular structure. For instance, single-crystal X-ray diffraction techniques have been utilized to characterize the non-planar and chair conformations of these compounds, which are crucial for understanding their stability and reactivity (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key aspects of diazaspiro[5.5]undecane derivatives. Their ability to participate in cycloaddition reactions, as well as their reactivity in Prins cascade cyclization, underscore their chemical versatility and potential for synthesis of complex molecular architectures (Gioiello et al., 2009); (Reddy et al., 2014).

properties

IUPAC Name

2-(3-methylbutyl)-8-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N4O2/c1-13(2)5-9-25-11-18(7-4-16(25)27)6-3-8-26(12-18)17(28)14-10-15(24-23-14)19(20,21)22/h10,13H,3-9,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUAWVDAYNVJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2(CCCN(C2)C(=O)C3=NNC(=C3)C(F)(F)F)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylbutyl)-8-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one

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